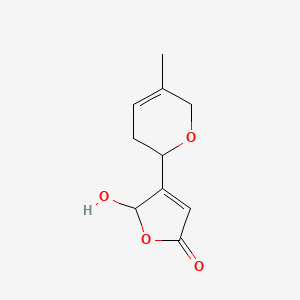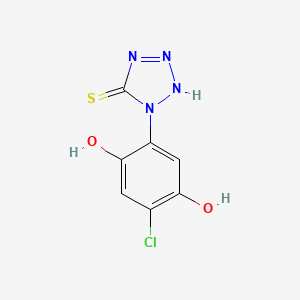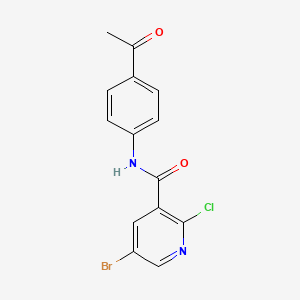
Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester is a chemical compound with the molecular formula C12H18Cl3NO and a molecular weight of 298.64 g/mol . This compound is characterized by the presence of a trichloroethanimidic acid moiety esterified with a 3,7-dimethyl-2,6-octadienyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester typically involves the esterification of 2,2,2-trichloroethanimidic acid with 3,7-dimethyl-2,6-octadien-1-ol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Chemical Reactions Analysis
Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloro group to other functional groups.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester involves its interaction with molecular targets through its functional groups. The trichloro group can participate in electrophilic reactions, while the ester moiety can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar compounds to ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester include:
Butanoic acid, 3,7-dimethyl-2,6-octadienyl ester: This compound has a similar structure but lacks the trichloro group, making it less reactive in certain chemical reactions.
Ethanimidic acid, 2,2,2-trichloro-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester: This is a stereoisomer with different spatial arrangement, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its combination of the trichloroethanimidic acid moiety with the 3,7-dimethyl-2,6-octadienyl group, providing distinct chemical properties and reactivity .
Properties
CAS No. |
161300-08-9 |
|---|---|
Molecular Formula |
C12H18Cl3NO |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C12H18Cl3NO/c1-9(2)5-4-6-10(3)7-8-17-11(16)12(13,14)15/h5,7,16H,4,6,8H2,1-3H3 |
InChI Key |
RILLNXNDXDGILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC(=N)C(Cl)(Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)


![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)

![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)

![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)



